N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide
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Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and difluorobenzenecarboxamide groups
Mechanism of Action
Target of Action
The compound, also known as N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzenecarboxamide, primarily targets the Src and ABL tyrosine kinases . These kinases play a crucial role in cell growth and division, and their inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound acts as a competitive inhibitor of both Src and ABL tyrosine kinases . By binding to the active site of these enzymes, it prevents the attachment of ATP, thereby inhibiting the phosphorylation process essential for signal transduction in cancer cells .
Biochemical Pathways
The inhibition of Src and ABL tyrosine kinases disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . .
Pharmacokinetics
It is mentioned that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor , which could potentially affect its bioavailability and metabolism.
Result of Action
The inhibition of Src and ABL tyrosine kinases by this compound leads to the disruption of signal transduction pathways in cancer cells, thereby inhibiting their proliferation and survival
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carboxamide group can yield 2,4-dichloro-5-methoxyaniline and 2,6-difluorobenzoic acid.
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxyphenyl methanesulfonate
- Bosutinib : A related compound used as a tyrosine kinase inhibitor in cancer treatment.
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is unique due to its specific combination of dichloro, methoxy, and difluorobenzenecarboxamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO2/c1-21-12-6-11(7(15)5-8(12)16)19-14(20)13-9(17)3-2-4-10(13)18/h2-6H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIKOVLRLSSYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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